Product packaging for 3-Benzyl-4-methoxyaniline hydrochloride(Cat. No.:CAS No. 2750-20-1)

3-Benzyl-4-methoxyaniline hydrochloride

Cat. No.: B3011236
CAS No.: 2750-20-1
M. Wt: 249.74
InChI Key: HKJHOFAGRSMFLC-UHFFFAOYSA-N
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Description

Significance of Aryl-alkyl Amines in Advanced Organic Chemistry Research

Aryl-alkyl amines, which feature an amino group connected to both an aromatic (aryl) and a non-aromatic (alkyl) carbon structure, are fundamental scaffolds in modern organic chemistry. The formation of the carbon-nitrogen (C-N) bond is a critical step in synthesizing these compounds and plays a pivotal role in the creation of nitrogen-containing molecules with wide-ranging applications in drug synthesis, materials science, and the production of polymers and peptides. researchgate.net

The synthesis of these amines is an area of intense research, with methods like the Buchwald-Hartwig C-N coupling reaction being among the most frequently used transformations in medicinal chemistry. acs.org Researchers continuously seek more efficient and sustainable catalytic systems, such as those based on nickel or copper, to facilitate the coupling of aryl halides with primary and secondary alkyl amines. acs.orgorganic-chemistry.org These reactions are crucial for constructing the complex molecular architectures found in pharmaceuticals and other functional organic materials. The ability to fine-tune the electronic and steric properties of both the aryl and alkyl components allows chemists to modulate the reactivity and biological activity of the resulting amine.

Overview of Substituted Aniline (B41778) Derivatives in Scholarly Contexts

Substituted anilines are a class of organic compounds derived from aniline by replacing one or more hydrogen atoms on the aromatic ring or the amino group with other functional groups. wisdomlib.org These derivatives are highly versatile and serve as essential starting materials and intermediates in a vast number of chemical syntheses. wisdomlib.org They are foundational in the production of benzothiazole derivatives, heterocyclic azo dyes, and various pharmaceuticals. wisdomlib.org

In the field of medicinal chemistry, aniline derivatives are incorporated into numerous drug candidates due to their structural versatility and ability to interact with biological targets. However, the aniline motif can sometimes lead to metabolic instability or toxicity, prompting chemists to design and synthesize modified aniline derivatives to optimize a compound's pharmacological profile, including its bioavailability, solubility, and selectivity. acs.org The position of substituents on the aniline ring significantly influences the molecule's properties, such as lipophilicity, which in turn affects its pharmacokinetic behavior. mdpi.com For instance, research on triazole derivatives of aniline showed that the substitution pattern (ortho, meta, or para) on the aniline ring had a marked effect on the compound's lipophilicity. mdpi.com

Current Research Landscape of N-Benzyl Aniline Systems

N-benzyl aniline systems, where a benzyl (B1604629) group is directly attached to the nitrogen atom of aniline, are an important subclass of substituted amines. These structures are valuable building blocks in synthetic chemistry and have applications as antioxidants and as precursors for various pharmaceuticals, including anti-depressants and analgesics. beilstein-journals.org

Recent research has focused on developing efficient and environmentally friendly methods for their synthesis. Traditional methods often involve Friedel-Crafts reactions followed by reduction. beilstein-journals.org Modern approaches include catalyst- and additive-free methods that proceed through an imine condensation–isoaromatization pathway, offering high yields and operational simplicity. beilstein-journals.org Other innovative strategies utilize a "borrowing hydrogen" methodology with metal-based catalysts to facilitate the N-alkylation of anilines with alcohols, a process that is highly atom-economical as water is the only byproduct. researchgate.netresearchgate.net

Furthermore, N-benzyl anilines themselves are subjects of study in materials science. For example, N-benzylaniline can undergo electrochemical oxidation to produce adherent, conducting polymer films, highlighting its potential in the development of electronic materials. The synthesis and characterization of these and other N-benzyl substituted anilines are often required for related studies, such as those investigating drug metabolism. dergipark.org.tr

Research AreaFocusKey Advantages of Modern Methods
Synthetic Chemistry Development of efficient N-benzylation methods.Catalyst-free conditions, operational simplicity, high atom economy, use of readily available starting materials. beilstein-journals.orgresearchgate.net
Medicinal Chemistry Use as intermediates for pharmaceuticals. beilstein-journals.orgProvides a versatile scaffold for creating structurally diverse and biologically active molecules.
Materials Science Electropolymerization to form conductive polymers. Potential for creating novel electronic and optoelectronic materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16ClNO B3011236 3-Benzyl-4-methoxyaniline hydrochloride CAS No. 2750-20-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzyl-4-methoxyaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c1-16-14-8-7-13(15)10-12(14)9-11-5-3-2-4-6-11;/h2-8,10H,9,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJHOFAGRSMFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Benzyl 4 Methoxyaniline Hydrochloride

Direct Synthesis Routes to N-Benzyl-4-methoxyaniline

Direct routes to N-benzyl-4-methoxyaniline primarily involve the formation of a C-N bond between the nitrogen atom of 4-methoxyaniline and the benzylic carbon. Key strategies include reductive amination, nucleophilic substitution, and hydrogen autotransfer processes.

Nucleophilic Substitution Reactions in the Synthesis of N-Benzyl Aniline (B41778) Analogues

The direct N-alkylation of anilines via nucleophilic substitution is a classical and straightforward method for forming C-N bonds. This reaction typically involves the displacement of a leaving group, commonly a halide, from a benzyl (B1604629) derivative by the nucleophilic amine. Benzyl chloride is a common electrophile for this purpose. quora.comdoubtnut.com

The reaction between 4-methoxyaniline and benzyl chloride proceeds via an Sₙ2 mechanism, where the lone pair of electrons on the aniline nitrogen attacks the electrophilic benzylic carbon, displacing the chloride ion. The reaction is often carried out in the presence of a weak base to neutralize the hydrochloric acid formed as a byproduct, thereby preventing the protonation of the starting aniline, which would render it non-nucleophilic. This method is generally effective, although it can sometimes lead to overalkylation (formation of a tertiary amine) if reaction conditions are not carefully controlled. rsc.org

Hydrogen Autotransfer Processes for Amine Synthesis

Hydrogen autotransfer, also known as the "borrowing hydrogen" methodology, is an elegant and atom-economical strategy for the N-alkylation of amines using alcohols as alkylating agents. rsc.orgrsc.org This process avoids the pre-oxidation of the alcohol to an aldehyde and the use of stoichiometric reducing agents, generating only water as a byproduct. rsc.org

The catalytic cycle typically involves three key steps:

Dehydrogenation: A transition metal catalyst temporarily "borrows" hydrogen from the benzyl alcohol, oxidizing it in situ to benzaldehyde (B42025) and forming a metal-hydride species.

Condensation: The freshly formed benzaldehyde condenses with 4-methoxyaniline to generate an imine intermediate.

Hydrogenation: The metal-hydride species returns the borrowed hydrogen to the imine, reducing it to the final product, N-benzyl-4-methoxyaniline, and regenerating the active catalyst. rsc.orgresearchgate.net

A variety of transition metal complexes based on iron, ruthenium, nickel, and copper have been developed to catalyze this transformation effectively. rsc.orgacs.orgresearchgate.netglobalauthorid.com These reactions are typically performed at elevated temperatures in the presence of a base. The choice of catalyst and reaction conditions can be tuned to achieve high selectivity for the desired mono-N-alkylated product. rsc.org

Salt Formation: Conversion of 3-Benzyl-4-methoxyaniline (B13163577) to its Hydrochloride Form

The final step in the preparation of 3-benzyl-4-methoxyaniline hydrochloride involves the conversion of the free base, 3-benzyl-4-methoxyaniline, into its corresponding hydrochloride salt. This is a standard acid-base reaction in organic synthesis, typically carried out to improve the compound's stability, solubility in certain solvents, and ease of handling, particularly in pharmaceutical applications.

The process generally involves dissolving the purified 3-benzyl-4-methoxyaniline free base in a suitable organic solvent, such as diethyl ether, ethanol, or isopropanol. Subsequently, a solution of hydrogen chloride (HCl) in a compatible solvent (e.g., ethereal HCl or gaseous HCl) is added to the solution of the free base. The addition of HCl protonates the basic amino group of the aniline derivative, leading to the precipitation of the hydrochloride salt. The solid salt is then isolated by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum. The purity of the final product can be assessed by various analytical techniques, including melting point determination and spectroscopic methods.

Precursor and Intermediate Chemistry in 3-Benzyl-4-methoxyaniline Synthesis

A primary and crucial starting material for the synthesis of 3-benzyl-4-methoxyaniline is 4-methoxyaniline, also known as p-anisidine (B42471). nih.gov This readily available aromatic amine serves as the foundational scaffold onto which the benzyl group is introduced. Several synthetic strategies can be employed to achieve this transformation, with the most common being N-alkylation reactions.

One prevalent method is reductive amination . This approach involves the reaction of p-anisidine with benzaldehyde to form an imine intermediate, which is subsequently reduced to the desired N-benzylated aniline. ontosight.airedalyc.orgnih.govresearchgate.netresearchgate.net This two-step, one-pot reaction is often favored for its efficiency and mild reaction conditions. redalyc.org Another common strategy is the direct N-alkylation of p-anisidine with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. psu.eduorganic-chemistry.org The base is necessary to neutralize the hydrogen halide formed during the reaction and to facilitate the nucleophilic attack of the aniline's nitrogen on the benzyl halide.

The choice of synthetic route can be influenced by factors such as the desired yield, the availability of reagents, and the reaction conditions. For instance, reductive amination avoids the use of potentially lachrymatory benzyl halides.

Table 1: Synthetic Approaches Utilizing 4-Methoxyaniline

Synthetic MethodKey ReagentsIntermediate
Reductive AminationBenzaldehyde, Reducing Agent (e.g., NaBH4)N-Benzylidene-4-methoxyaniline (imine) ontosight.airedalyc.org
Direct N-AlkylationBenzyl Halide (e.g., Benzyl Bromide), BaseNot applicable

Benzyl halides, particularly benzyl chloride and benzyl bromide, are essential intermediates for the N-alkylation of anilines. wikipedia.orgwikipedia.org Their synthesis is a well-established industrial and laboratory process.

Benzyl chloride is primarily produced industrially through the gas-phase photochemical reaction of toluene (B28343) with chlorine. wikipedia.org This free-radical chain reaction is an efficient method for large-scale production. wikipedia.orggoogle.com On a laboratory scale, benzyl chloride can also be prepared by treating benzyl alcohol with hydrochloric acid. wikipedia.org

Benzyl bromide is synthesized by the bromination of toluene under conditions that favor free-radical halogenation. wikipedia.org Another laboratory method involves the reaction of benzyl alcohol with hydrobromic acid. guidechem.com The choice between benzyl chloride and benzyl bromide as the alkylating agent can depend on the desired reactivity, with benzyl bromide generally being more reactive. wikipedia.org

Table 2: Common Synthesis Methods for Benzyl Halides

Benzyl HalideIndustrial SynthesisLaboratory Synthesis
Benzyl ChloridePhotochemical chlorination of toluene wikipedia.orggoogle.comBenzyl alcohol and HCl wikipedia.org
Benzyl BromideFree-radical bromination of toluene wikipedia.orgBenzyl alcohol and HBr guidechem.com

Industrial Production Considerations and Scalability in Analogue Synthesis

The industrial production of aniline derivatives, including analogues of 3-benzyl-4-methoxyaniline, is heavily influenced by factors such as cost-effectiveness, safety, and environmental impact. researchgate.net The scalability of laboratory syntheses to large-scale production requires careful consideration of reaction conditions, reagent costs, and process efficiency.

The catalytic hydrogenation of nitroarenes is a dominant method for the large-scale production of anilines. researchgate.net For N-alkylation on an industrial scale, direct alkylation using alcohols is often preferred over alkyl halides due to the lower cost and reduced corrosivity (B1173158) of alcohols. The "borrowing hydrogen" methodology, which involves the catalytic transfer of hydrogen from an alcohol to an amine, is an atom-economical and environmentally benign approach that is gaining traction in industrial applications. researchgate.net

The choice of catalyst is critical for the scalability of N-alkylation processes. Heterogeneous catalysts are often favored in industrial settings due to their ease of separation from the reaction mixture and potential for recycling. Continuous flow reactors are also increasingly being employed to improve efficiency, safety, and control over reaction parameters compared to traditional batch processes. researchgate.net

Comparative Analysis of Synthetic Efficiencies and Green Chemistry Principles

The synthesis of aniline derivatives is increasingly being evaluated through the lens of green chemistry, which emphasizes waste reduction, energy efficiency, and the use of less hazardous substances. When comparing synthetic routes to compounds like 3-benzyl-4-methoxyaniline, several green chemistry metrics can be considered, including atom economy, E-factor (environmental factor), and process mass intensity.

Traditional N-alkylation methods using benzyl halides often have a lower atom economy due to the formation of stoichiometric amounts of salt byproducts. In contrast, catalytic methods such as reductive amination and the "borrowing hydrogen" approach offer significantly higher atom economy, with water being the primary byproduct in the latter. researchgate.netrsc.org

The use of greener solvents is another key aspect of green chemistry. Ionic liquids and water are being explored as alternatives to volatile organic compounds (VOCs) in N-alkylation reactions. psu.edutandfonline.com For example, selective alkylation of anilines has been successfully demonstrated in water, eliminating the need for catalysts and organic solvents. tandfonline.com

Solvent-free reactions, where the reactants themselves act as the solvent, represent an even more environmentally friendly approach, often leading to higher reaction rates and easier product purification. researchgate.net The development of catalytic systems that are efficient, recyclable, and operate under mild conditions is a major focus of current research aimed at making the synthesis of N-alkylated anilines more sustainable. researchgate.netrsc.org

Table 3: Comparison of Synthetic Methodologies based on Green Chemistry Principles

Synthetic MethodAtom EconomyByproductsSolvent/Catalyst Considerations
Direct N-Alkylation with Benzyl HalideLowerStoichiometric saltOften requires organic solvents and a base
Reductive AminationHigherWaterCan be performed in various solvents; requires a reducing agent
"Borrowing Hydrogen" with Benzyl AlcoholHighWaterCatalytic; can be performed with heterogeneous catalysts
Reaction in WaterHighMinimalEliminates organic solvents and potentially catalysts tandfonline.com

Chemical Reactivity and Mechanistic Investigations of 3 Benzyl 4 Methoxyaniline Hydrochloride and Its Derivatives

Oxidation Pathways of 3-Benzyl-4-methoxyaniline (B13163577) Derivatives

The oxidation of 3-benzyl-4-methoxyaniline derivatives can proceed through several pathways, primarily involving the aniline (B41778) moiety and the methoxy (B1213986) group. The specific outcome is highly dependent on the oxidant used and the reaction conditions.

Formation of Quinone Derivativesmdpi.com

Aniline derivatives, particularly those with electron-donating groups like a methoxy substituent, are susceptible to oxidation to form quinone-type structures. mdpi.com The oxidation of p-methoxyanilines can lead to the formation of quinone imines. This transformation is believed to proceed through an initial one-electron oxidation of the amine to form a radical cation. mdpi.com Subsequent steps can involve deprotonation and further oxidation.

For a compound like 3-benzyl-4-methoxyaniline, oxidation can lead to the formation of a p-benzoquinone imine. This reactive intermediate can then undergo hydrolysis under aqueous conditions to yield the corresponding p-benzoquinone and ammonia (B1221849) or the parent amine. The presence of the benzyl (B1604629) group at the ortho-position to the amine may sterically influence the reaction rate but is not expected to alter the fundamental pathway. The general mechanism often involves the oxidation of the amine to an electrophilic species that can undergo further reactions. nih.gov High-potential quinones like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) are known to facilitate such oxidations, often through a hydride transfer mechanism. nih.gov

Oxidation of Methoxy Groupsminia.edu.eg

Under more forceful oxidizing conditions, the methoxy group itself can be a site of reaction, leading to oxidative demethylation. This process typically converts the methoxy ether into a phenol, with the release of formaldehyde. This reaction is less common than oxidation at the amine but can occur with potent oxidizing agents. The position of the methoxy group on the aromatic ring can influence its reactivity. researchgate.net In some cases, oxidation of substituted anilines can lead to the formation of azoxybenzenes or even nitrobenzenes, depending on the base and reaction conditions employed. acs.org

Reduction Reactions of 3-Benzyl-4-methoxyaniline Analoguesmdpi.comminia.edu.eg

Analogues of 3-benzyl-4-methoxyaniline can undergo various reduction reactions, typically targeting functional groups introduced onto the parent structure. For instance, Schiff bases, formed by the condensation of the primary amine with aldehydes or ketones, can be readily reduced to the corresponding secondary amines. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this transformation. nih.gov

If a nitro group were introduced onto the aromatic ring through electrophilic nitration, it could be selectively reduced to a primary amine using reagents such as tin(II) chloride in hydrochloric acid or through catalytic hydrogenation. This conversion is a fundamental step in the synthesis of many substituted aniline derivatives.

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring Systemmdpi.comminia.edu.eg

The aromatic ring of 3-benzyl-4-methoxyaniline is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating effects of the amino and methoxy groups. minia.edu.eg Both groups are ortho-, para-directors. youtube.com The directing effects of these substituents are synergistic, strongly activating specific positions on the ring.

The primary amino group (-NH₂) is a strongly activating, ortho-, para-directing group. The methoxy group (-OCH₃) is also activating and ortho-, para-directing. The benzyl group is a weakly activating, ortho-, para-director. In 3-benzyl-4-methoxyaniline, the positions available for substitution are C2, C5, and C6.

Position C5: This position is para to the amino group and ortho to the methoxy group. It is strongly activated.

Position C2: This position is ortho to both the amino and benzyl groups and meta to the methoxy group. It is also highly activated.

Position C6: This position is ortho to the amino group and meta to the methoxy group.

Given the potent directing ability of the amino group, substitution is most likely to occur at positions ortho or para to it. Therefore, electrophilic attack is highly favored at the C2 and C5 positions. Common EAS reactions include halogenation, nitration, and sulfonation. youtube.commasterorganicchemistry.com It is important to note that under strongly acidic conditions, such as those used for nitration (HNO₃/H₂SO₄), the amino group is protonated to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, which would drastically alter the regiochemical outcome of the reaction. youtube.com

Table 1: Predicted Major Products for Electrophilic Aromatic Substitution

ReactionReagentsPredicted Major Product(s)
BrominationBr₂ / FeBr₃2-Bromo- and 5-bromo-3-benzyl-4-methoxyaniline
Nitration (mild)HNO₃ / CH₃COOH2-Nitro- and 5-nitro-3-benzyl-4-methoxyaniline
SulfonationSO₃ / H₂SO₄2-Amino-6-benzyl-5-methoxybenzenesulfonic acid

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic and thus reactive towards alkylating and acylating agents.

Catalytic Mechanisms in N-Alkylation (e.g., Nickel(II), Borazane, Palladium systems)mdpi.comrsc.org

The N-alkylation of anilines can be achieved efficiently using various catalytic systems, which offer advantages in terms of selectivity and milder reaction conditions compared to traditional methods using alkyl halides. rsc.orgresearchgate.net

Nickel(II) Systems: Earth-abundant nickel catalysts have emerged as cost-effective options for N-alkylation. researchgate.net The mechanism often proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" pathway. researchgate.net In this process, the catalyst first dehydrogenates an alcohol (the alkylating agent) to form an aldehyde. The aniline then condenses with the aldehyde to form an imine. Finally, the nickel hydride species, formed in the initial dehydrogenation step, reduces the imine to the final N-alkylated aniline product, regenerating the nickel catalyst. researchgate.netnih.govmdpi.com

Borazane Systems: Borane (B79455) complexes can mediate the N-alkylation of anilines. The reaction can proceed through the formation of an intermediate imine from the aniline and an aldehyde, which is then reduced by a borane species like ammonia borane or other amine-borane complexes. researchgate.net These systems can offer high selectivity for mono-alkylation. researchgate.net

Palladium Systems: Palladium complexes are highly efficient catalysts for N-alkylation reactions. rsc.orgmdma.ch Similar to nickel, palladium catalysts often operate via the borrowing hydrogen mechanism. researchgate.net Palladium-on-charcoal (Pd/C) is a robust heterogeneous catalyst that facilitates the oxidation of a primary amine alkylating agent to an imine, followed by addition of the aniline and elimination of ammonia. organic-chemistry.org The catalyst's efficiency can be influenced by the electronic properties of the aniline substrate, with electron-rich anilines generally showing higher reactivity. rsc.org

Table 2: Comparison of Catalytic N-Alkylation Systems

Catalyst SystemTypical Alkylating AgentGeneral MechanismKey Features
Nickel(II) AlcoholsBorrowing HydrogenCost-effective, earth-abundant metal. researchgate.net
Borazane Aldehydes / KetonesImine formation followed by reductionMetal-free options available, can be highly selective. researchgate.net
Palladium Alcohols, Primary AminesBorrowing HydrogenHigh efficiency, broad substrate scope, tolerant of various functional groups. rsc.orgorganic-chemistry.org

Condensation Reactions to Form Amides (e.g., N-benzyl-3-methoxy-N-(4-methoxyphenyl)benzamide formation)

The formation of amides from primary amines like 3-benzyl-4-methoxyaniline is a cornerstone of organic synthesis. This transformation typically involves the condensation reaction between the amine and a carboxylic acid or its activated derivative. The direct reaction of a carboxylic acid with an amine requires high temperatures and is often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Consequently, activating agents or conversion of the carboxylic acid to a more reactive species is standard practice. libretexts.org

Common methods for amide synthesis include:

Acid Halide Method : This is one of the simplest and most widely used methods, involving the reaction of an amine with an acyl chloride or bromide. The high reactivity of acyl halides allows the reaction to proceed readily, often at low temperatures. libretexts.org

Condensing Agents : Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are extensively used to facilitate amide bond formation under mild conditions. masterorganicchemistry.com These agents activate the carboxylic acid by forming an "active ester" intermediate, which is then susceptible to nucleophilic attack by the amine. masterorganicchemistry.com

Metal-Mediated Condensation : Lewis acids like titanium(IV) chloride (TiCl₄) can also mediate the direct condensation of carboxylic acids and amines. For instance, N-phenylbenzamide can be synthesized in high yield by reacting benzoic acid and aniline in the presence of TiCl₄ in pyridine (B92270) at 85 °C. d-nb.info

The synthesis of a tertiary amide such as N-benzyl-3-methoxy-N-(4-methoxyphenyl)benzamide from the primary amine 3-benzyl-4-methoxyaniline would necessitate a multi-step process. A plausible route would first involve the acylation of the primary amine with an activated benzoic acid derivative (e.g., benzoyl chloride) to form the secondary amide, N-(3-benzyl-4-methoxyphenyl)benzamide. This would be followed by a separate N-alkylation step, introducing the second benzyl group onto the nitrogen atom to yield the final tertiary amide.

Schiff Base Formation and Reactivity from Related Aniline Precursors

Aniline derivatives, including precursors structurally related to 3-benzyl-4-methoxyaniline, readily undergo condensation reactions with carbonyl compounds to form Schiff bases (or imines). internationaljournalcorner.com This reaction is fundamental in organic synthesis for creating carbon-nitrogen double bonds (-C=N-). internationaljournalcorner.com The formation of N-(4-Methoxybenzylidene)-4-methoxyaniline from 4-methoxyaniline (p-anisidine) and 4-methoxybenzaldehyde (B44291) is a representative example. idosr.orgnih.gov

The mechanism proceeds via a two-step process:

Carbinolamine Formation : The nucleophilic nitrogen atom of the aniline derivative attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This results in the formation of a transient, unstable tetrahedral intermediate known as a carbinolamine. nih.gov

Dehydration : The carbinolamine intermediate then undergoes elimination of a water molecule to form the stable C=N double bond of the imine. nih.gov

Schiff bases derived from substituted anilines are important intermediates and have been investigated for various applications, including as ligands in coordination chemistry and for their biological activities. nih.govunion.edu

Rearrangement Reactions and Structural Isomerization Studies

Benzyl-substituted anilines can undergo notable rearrangement and isomerization reactions, particularly under thermal stress. A classic example is the thermal rearrangement of N-benzylaniline. When heated, N-benzylaniline can isomerize, leading to the migration of the benzyl group from the nitrogen atom to the ortho- and para-positions of the aniline ring, forming 2-benzylaniline (B1266149) and 4-benzylaniline, respectively. cdnsciencepub.com This reaction is believed to proceed through a homolytic cleavage of the C-N bond, generating aniline and benzyl radicals which then recombine at the ring positions. cdnsciencepub.com

In a different context, studies on the reaction of various substituted anilines with benzyl chloroformate—a reagent typically used to introduce the carbobenzyloxy (CBZ) protecting group—have revealed an unexpected N-benzylation pathway. tandfonline.comfurman.edu This reaction can lead to the formation of N-benzylated anilines instead of, or in addition to, the expected CBZ-protected product. The outcome is highly dependent on the electronic nature of the substituents on the aniline ring. It has been observed that electron-withdrawing groups, especially at the ortho position, favor the formation of N-benzylated products. tandfonline.comfurman.edu This suggests a mechanism where an electron-withdrawing group reduces the nucleophilicity of the amino group and increases the electron density in the phenyl ring, potentially facilitating an intramolecular Friedel-Crafts-type reaction that results in the N-benzyl product after rearrangement and decarboxylation. tandfonline.com

Reaction Progress Kinetic Analysis and Mechanistic Elucidation Strategies

Understanding the intricate mechanisms of reactions involving aniline derivatives relies heavily on detailed kinetic and thermodynamic studies. Various experimental and computational strategies are employed to elucidate reaction pathways, determine rate laws, and quantify energetic parameters.

Experimental Approaches:

Spectrophotometry : UV-visible spectrophotometry is a common technique for monitoring the progress of reactions that involve a change in chromophores. It has been used to study the kinetics of the oxidative coupling reaction of aniline, allowing for the determination of reaction order and rate constants at different temperatures. researchgate.net

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for real-time monitoring of reactant consumption and product formation, providing detailed structural information. It has been effectively used to perform kinetic studies on imine and acylhydrazone formation catalyzed by aniline derivatives. rsc.org

Data Analysis and Thermodynamic Parameters: From the kinetic data obtained, key thermodynamic parameters can be calculated to build a comprehensive energy profile of the reaction. These include:

Activation Energy (Ea) : The minimum energy required to initiate the reaction. researchgate.net

Enthalpy of Activation (ΔH)*: The change in enthalpy in going from reactants to the transition state. researchgate.net

Entropy of Activation (ΔS)*: The change in entropy during the formation of the transition state. researchgate.net

Computational Strategies:

Density Functional Theory (DFT) : DFT calculations are frequently used to complement experimental data. They can model transition state geometries, calculate reaction energy profiles, and predict thermodynamic parameters, offering deep insights into the reaction mechanism at a molecular level. researchgate.net

Transition State Theory (TST) and RRKM Theory : For complex reactions, such as the gas-phase reaction between aniline and methyl radicals, advanced theoretical frameworks like conventional TST and the Rice–Ramsperger–Kassel–Marcus (RRKM) theory are used to calculate temperature- and pressure-dependent rate coefficients for various reaction channels. nih.gov

Halogenation Reactions and Synthesis of Substituted Derivatives (e.g., 3-iodo-4-methoxyaniline)

Halogenated aniline derivatives are valuable synthetic intermediates. The introduction of a halogen atom onto the aromatic ring of a molecule like 3-benzyl-4-methoxyaniline can be achieved through electrophilic aromatic substitution. The synthesis of a closely related compound, 3-iodo-4-methoxyaniline (B1291583), provides a clear example of the synthetic strategies employed.

One documented method for preparing 3-iodo-4-methoxyaniline involves the reduction of a nitro group precursor. Specifically, 2-iodo-1-methoxy-4-nitrobenzene is treated with iron powder and ammonium chloride in an ethanol/water mixture. The reaction, heated to 85 °C, reduces the nitro group to an amine, yielding 3-iodo-4-methoxyaniline in high yield. chemicalbook.com An alternative synthesis starts from o-methoxyaniline, which is reacted with iodine and sulfoxide (B87167) at high temperature. chembk.com

More broadly, the halogenation of aromatic amines and related compounds can be performed using various reagents and conditions:

N-Halosuccinimides (NXS) : N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are common and effective halogenating agents. The halogenation of substituted azobenzenes, for instance, can be achieved mechanochemically using NXS. beilstein-journals.org In such reactions, the directing effect of existing substituents is paramount. Strong electron-donating groups can facilitate the reaction via electrophilic aromatic substitution without the need for a catalyst. beilstein-journals.org

Molecular Halogens : Electrophilic cyclization of N,N-dialkyl-o-(1-alkynyl)anilines to form 3-iodoindoles can be accomplished using molecular iodine (I₂) in dichloromethane. nih.gov

The position of halogenation is dictated by the directing effects of the substituents already present on the aromatic ring. For 3-benzyl-4-methoxyaniline, the powerful activating and ortho-, para-directing methoxy group, along with the ortho-, para-directing amino group (after protonation considerations), would strongly influence the position of incoming electrophiles.

C-C Bond Cleavage Mechanisms in Related Alkyl Aromatics

The cleavage of carbon-carbon bonds in alkyl aromatic compounds is a thermodynamically challenging but synthetically important transformation. The benzyl group in 3-benzyl-4-methoxyaniline represents a side-chain where C-C bond cleavage mechanisms are relevant, particularly in oxidative processes.

Several mechanisms can facilitate C-C bond cleavage:

Radical Cation Intermediates : The removal of an electron from an alkylaromatic substrate forms a radical cation. cmu.edu In these species, the overlap between the σ orbital of a C-C bond beta (β) to the aromatic ring and the singly occupied molecular orbital (SOMO) of the ring significantly weakens the bond. cmu.edu This weakening facilitates β-C-C bond cleavage, a critical step in the oxidative degradation of complex aromatic structures. cmu.eduresearchgate.net This process can be initiated chemically or enzymatically. cmu.edu

Transition Metal Catalysis : Homogeneous transition metal catalysts have been developed to mediate C-C bond cleavage. illinois.edu These reactions often rely on specific strategies to overcome the high activation energy:

Chelation-Assistance : A coordinating functional group on the substrate can direct a metal catalyst to a specific C-C bond, leading to the formation of a stable five-membered metallacycle intermediate that facilitates cleavage. illinois.edu

Aromatization as a Driving Force : For certain non-aromatic or strained ring systems, C-C bond cleavage can be driven by the large thermodynamic gain from forming a stable aromatic ring. illinois.eduliverpool.ac.uk

Thermal Decomposition : At very high temperatures, C-C bonds in aromatic molecules like toluene (B28343) can cleave. Theoretical studies using Density Functional Theory (DFT) have calculated the activation and reaction energies for the cleavage of different C-C bonds in toluene, showing that the cleavage of the methyl-ring C-C bond has a lower activation energy compared to the C-C bonds within the ring itself. yu.edu.joyu.edu.jo

Table of Mentioned Chemical Compounds

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-Benzyl-4-methoxyaniline (B13163577) hydrochloride, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a complete structural assignment.

The ¹H NMR spectrum of 3-Benzyl-4-methoxyaniline hydrochloride is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The protonation of the aniline (B41778) nitrogen to form the hydrochloride salt will lead to significant changes in the chemical shifts of nearby protons compared to the free base. The ammonium (B1175870) proton (-NH₃⁺) would likely appear as a broad singlet at a downfield chemical shift, typically in the range of 10-14 ppm, due to the deshielding effect of the positive charge and its exchange with residual water.

The aromatic protons of the methoxy-substituted aniline ring are expected to be deshielded due to the electron-withdrawing effect of the ammonium group. The benzyl (B1604629) group protons would also be influenced, though to a lesser extent. The methylene (B1212753) (-CH₂-) protons of the benzyl group would likely appear as a singlet.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) (Hz)
Aromatic-H (Benzyl) 7.2-7.4 Multiplet -
Aromatic-H (Aniline) 6.8-7.1 Multiplet -
-CH₂- ~4.3 Singlet -
-OCH₃ ~3.8 Singlet -

This is an interactive data table. Users can sort and filter the data as needed.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Similar to the ¹H NMR, the chemical shifts of the carbon atoms in this compound will be affected by the protonation of the nitrogen atom. The carbons of the aniline ring, particularly the one bonded to the nitrogen (C-N), are expected to experience a significant downfield shift due to the inductive effect of the positively charged nitrogen. The carbon of the methylene bridge and the carbons of the benzyl ring will also be influenced, but to a lesser degree.

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (Aniline, C-O) ~155
C-N (Aniline) ~140
Aromatic C-H (Benzyl) 127-129
Aromatic C-H (Aniline) 115-125
-CH₂- ~48

This is an interactive data table. Users can sort and filter the data as needed.

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed. wikipedia.orgiajps.com

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons on adjacent carbons. For instance, it would show correlations between the aromatic protons on each ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. This would be crucial for definitively assigning the ¹H and ¹³C signals of the aromatic rings and the methylene bridge.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the connectivity between the benzyl group and the aniline ring, for example, by showing a correlation between the methylene protons and the carbons of the aniline ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding environment.

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of its various functional groups. The formation of the hydrochloride salt introduces new vibrational modes associated with the ammonium group (-NH₃⁺).

Predicted IR and Raman Band Assignments for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
-NH₃⁺ N-H Stretch 2800-3200 Strong, Broad (IR)
Aromatic C-H C-H Stretch 3000-3100 Medium (IR), Strong (Raman)
Aliphatic C-H (-CH₂-) C-H Stretch 2850-2960 Medium (IR), Medium (Raman)
C=C (Aromatic) Ring Stretch 1450-1600 Medium-Strong (IR & Raman)
-NH₃⁺ N-H Bend 1500-1600 Strong (IR)
C-O (Ether) C-O Stretch 1230-1270 (asymmetric), 1020-1060 (symmetric) Strong (IR)

This is an interactive data table. Users can sort and filter the data as needed.

The broad and strong absorption in the 2800-3200 cm⁻¹ region in the IR spectrum is a hallmark of the N-H stretching vibrations of the anilinium ion. The aromatic C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region. The strong band corresponding to the asymmetric C-O stretching of the methoxy (B1213986) group is also a key diagnostic feature.

This compound possesses conformational flexibility due to the rotation around the C-N bond and the C-C bond of the benzyl group. Vibrational spectroscopy can be a useful tool for studying these conformational changes. aip.org In principle, different conformers of the molecule may exhibit slightly different vibrational frequencies for certain modes, particularly those involving the flexible parts of the molecule.

By studying the IR and Raman spectra at different temperatures or in different solvents, it might be possible to observe changes in the relative intensities of certain bands, which could be attributed to a shift in the conformational equilibrium. However, without specific experimental data, a detailed conformational analysis remains speculative. Computational modeling, such as Density Functional Theory (DFT) calculations, could be employed to predict the vibrational spectra of different stable conformers and aid in the interpretation of experimental data. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. For 3-Benzyl-4-methoxyaniline, the molecular formula of the free base is C₁₄H₁₅NO, with a molecular weight of approximately 213.27 g/mol . nist.govnih.govscbt.com The hydrochloride salt would be expected to readily protonate in techniques like electrospray ionization (ESI), yielding a prominent [M+H]⁺ ion.

In electron ionization (EI) mass spectrometry, the molecule undergoes fragmentation, providing a characteristic fingerprint. The mass spectrum of the related compound N-benzyl-p-anisidine (the free base) shows a distinct molecular ion (M⁺˙) peak at a mass-to-charge ratio (m/z) of 213. nist.govnih.gov The fragmentation is dominated by the cleavage of the bond between the benzylic carbon and the nitrogen atom (α-cleavage), which is a common pathway for amines. libretexts.org This cleavage results in the formation of the highly stable benzyl cation (C₇H₇⁺) and a neutral radical. The benzyl cation undergoes resonance stabilization and is observed as the base peak (the most intense peak) in the spectrum at m/z 91. nih.gov Another significant fragment appears at m/z 122, corresponding to the methoxyphenylaminyl radical cation, resulting from the loss of the benzyl group. nist.govnih.gov

A proposed fragmentation pathway begins with the molecular ion at m/z 213, which then cleaves to produce the benzyl cation at m/z 91 and the fragment at m/z 122. This pattern is crucial for confirming the identity of the compound.

Table 1: Predicted ESI-MS Adducts and Major EI-MS Fragments Predicted data for the free base, 3-Benzyl-4-methoxyaniline.

Ion/Fragment TypePredicted/Observed m/zNotes
[M+H]⁺214.123Protonated molecule, expected as a major peak in ESI-MS. uni.lu
[M+Na]⁺236.105Sodium adduct, common in ESI-MS. uni.lu
[M]⁺˙213.115Molecular ion, observed in EI-MS. nist.govnih.gov
[C₇H₈N]⁺122.065Fragment from loss of benzyl group, observed in EI-MS. nist.govnih.gov
[C₇H₇]⁺91.054Benzyl cation, observed as the base peak in EI-MS. nih.gov

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* electronic transitions.

The molecule contains two benzene (B151609) rings, which act as chromophores and are responsible for strong π→π* transitions. The aniline and methoxy groups act as auxochromes, modifying the absorption maxima (λ_max) and intensity. The nitrogen and oxygen atoms possess non-bonding electrons (n-electrons), which can undergo lower-energy n→π* transitions.

Specifically, the methoxy-substituted aniline ring is a strong chromophoric system. The parent compound, p-anisidine (B42471), has available UV/Visible spectrum data, indicating absorption in the UV region. nist.gov The presence of the benzyl group may cause slight shifts in the absorption bands. The π→π* transitions, associated with the aromatic systems, are typically high in intensity. The n→π* transitions, involving the lone pair electrons on the nitrogen of the amino group and the oxygen of the methoxy group, are expected to be of lower intensity and may be red-shifted (moved to longer wavelengths) in polar solvents.

Table 2: Expected Electronic Transitions for this compound

Transition TypeOrbital PromotionAssociated Structural FeatureExpected Characteristics
π → ππ bonding → π antibondingBenzene RingsHigh intensity (large molar absorptivity, ε)
n → πNon-bonding → π antibondingN and O atoms with lone pairsLow intensity (small molar absorptivity, ε)

X-ray Diffraction (XRD) Crystallography for Solid-State Structure

While searches of available literature and databases did not yield a solved single-crystal structure for this compound, X-ray diffraction remains the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Should suitable single crystals be grown, X-ray analysis would provide a wealth of information. mdpi.com The technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields the electron density map of the molecule, from which atomic positions can be determined with high precision.

The key data obtained would include:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal.

Crystal System and Space Group: The classification of the crystal's symmetry (e.g., monoclinic, orthorhombic) and the specific symmetry operations that define the packing. researchgate.net

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.

Positional and Thermal Parameters: Coordinates for each atom and information on their vibrational motion within the crystal lattice.

Crystal engineering focuses on understanding and controlling how molecules pack in a crystal. researchgate.net For this compound, the analysis would focus on non-covalent interactions that dictate the supramolecular architecture. Given the structure, the following interactions would be of primary interest:

Hydrogen Bonding: The protonated amine (-NH₂⁺-) is a strong hydrogen bond donor, while the chloride anion (Cl⁻) is a strong acceptor. The oxygen of the methoxy group can also act as a hydrogen bond acceptor. These interactions would likely be the dominant force in the crystal packing.

π-π Stacking: Interactions between the aromatic rings of the benzyl and methoxyaniline moieties could lead to stacked or offset arrangements, contributing to crystal stability.

C-H···π Interactions: The hydrogen atoms on the benzyl methylene group or the aromatic rings could interact with the electron-rich π-systems of adjacent molecules.

Analysis of these interactions provides fundamental insights into the physical properties of the solid material.

Other Advanced Spectroscopic Techniques

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (electronic) state of the atoms within the top few nanometers of a material. acs.org For this compound, XPS would be particularly useful for confirming the protonation state of the aniline nitrogen.

When the sample is irradiated with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment. For the title compound, the N 1s spectrum is of particular interest. The binding energy of the core electrons of a nitrogen atom in a neutral amine group (-NH-) is typically observed around 400.0 eV. uic.edu However, when the amine is protonated to form an ammonium salt (-NH₂⁺-), the positive charge leads to a significant increase in the binding energy of the N 1s electrons. This chemical shift is typically on the order of +1.3 to +1.5 eV, resulting in a peak around 401.3 - 401.5 eV. acs.orguic.edu The presence of a high-binding-energy peak in the N 1s spectrum would provide direct evidence of the hydrochloride salt formation on the sample surface.

Analysis of the C 1s and O 1s spectra would further characterize the molecule, distinguishing between carbons in the aromatic rings, the benzyl methylene group, and the methoxy group, as well as the oxygen in the methoxy ether linkage.

Table 3: Expected Core-Level Binding Energies in XPS

Core LevelChemical StateExpected Binding Energy (eV)Notes
N 1sAmine (-NH-)~400.0Binding energy for the neutral free base. uic.edu
Protonated Amine (-NH₂⁺-)~401.4Characteristic of the hydrochloride salt, shifted to higher energy. uic.edu
C 1sC-C / C-H (Aromatic)~284.8Reference binding energy for adventitious carbon.
C-N / C-O~286.0 - 286.5Carbons bonded to nitrogen and oxygen.
O 1sC-O (Methoxy)~533.0Oxygen in the ether linkage.

Thermogravimetric Analysis (TGA-DSC) for Thermal Behavior Studies

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial techniques for characterizing the thermal stability and decomposition profile of chemical compounds. TGA measures the change in mass of a sample as a function of temperature, providing insights into thermal stability, decomposition temperatures, and the presence of volatile components. DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal events such as melting, crystallization, and decomposition.

However, no specific TGA-DSC data, including thermograms, onset of decomposition temperatures, percentage of weight loss at various stages, or endothermic/exothermic peaks for this compound could be located in the public domain. A safety data sheet for the compound explicitly states that the decomposition temperature is "no data available."

While general principles of thermal analysis on related aniline derivatives exist, the specific thermal behavior is highly dependent on the unique molecular structure of each compound. The presence of the benzyl and methoxy groups, as well as the hydrochloride salt form, would all influence the decomposition pathway and thermal stability of this compound. Without experimental data, any discussion on its specific thermal properties would be speculative and fall outside the scope of this scientifically rigorous article.

Further experimental research is required to elucidate the precise thermal characteristics of this compound. Such studies would provide valuable information for its handling, storage, and potential applications where thermal stability is a critical parameter.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing insights that complement experimental data. For a molecule like 3-Benzyl-4-methoxyaniline (B13163577) hydrochloride, these calculations could offer a deep understanding of its intrinsic properties.

Density Functional Theory (DFT) Methodologies and Basis Set Selection

In computational studies of organic molecules, Density Functional Theory (DFT) is a widely used approach due to its balance of accuracy and computational cost. The selection of a functional, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), and a basis set, like 6-31G(d,p) or the more extensive 6-311++G(d,p), is a critical first step. These choices determine the quality of the subsequent calculations. For instance, the B3LYP functional is known for providing reliable geometric and electronic properties for a wide range of organic compounds. Larger basis sets, such as 6-311++G(d,p), incorporate diffuse functions and polarization functions, which are crucial for accurately describing systems with lone pairs and for predicting properties like vibrational frequencies. While these methods are standard, their specific application to calculate the properties of 3-Benzyl-4-methoxyaniline hydrochloride has not been reported.

Geometry Optimization and Structural Parameter Analysis

A foundational computational step is geometry optimization, which locates the minimum energy structure of a molecule. This process would yield precise theoretical values for the bond lengths, bond angles, and dihedral angles of this compound. This data is invaluable for understanding the molecule's three-dimensional shape and steric interactions. However, without specific studies on this compound, no theoretical data for these structural parameters can be presented.

Vibrational Frequency Calculations and Correlation with Experimental Spectra

Following geometry optimization, vibrational frequency calculations are typically performed. These theoretical frequencies correspond to the fundamental modes of molecular vibration and can be correlated with experimental infrared (IR) and Raman spectra. This correlation helps in the definitive assignment of spectral bands to specific molecular motions. Such an analysis for this compound would be valuable for its spectroscopic characterization, but the necessary computational results are not available.

NMR Chemical Shift Predictions (e.g., GIAO method)

The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating theoretical NMR chemical shifts. These predicted shifts for ¹H and ¹³C nuclei can be compared with experimental NMR data to aid in signal assignment and confirm the molecular structure. A GIAO calculation for this compound would provide a theoretical NMR spectrum, but such a study has not been published.

Electronic Structure Analysis

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and chemical reactivity. A small energy gap generally implies higher reactivity. A detailed analysis of the HOMO-LUMO energies and their spatial distribution for this compound would provide significant insights into its electronic behavior and potential reaction sites, but this information is currently absent from the scientific literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting the reactive sites of a molecule. It visualizes the electrostatic potential on the electron density surface, indicating regions that are prone to electrophilic and nucleophilic attack. In an MEP map, areas of negative potential (typically colored in shades of red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and are likely to be attacked by nucleophiles.

For this compound, the MEP map would be expected to show a significant region of negative electrostatic potential around the oxygen atom of the methoxy (B1213986) group and the nitrogen atom of the aniline (B41778) group, due to the presence of lone pairs of electrons. These sites would be the most probable centers for electrophilic attack. Conversely, the hydrogen atoms of the ammonium (B1175870) group (-NH3+) would exhibit a strong positive potential, making them susceptible to nucleophilic attack. The aromatic rings would also display regions of negative potential above and below the plane of the rings, characteristic of π-systems.

Atomic Charge Distribution (e.g., Mulliken charges) and Dipole Moments

The distribution of atomic charges within a molecule provides insight into its electronic structure and polarity. Mulliken population analysis is a common method for calculating these partial atomic charges. In this compound, the nitrogen atom of the ammonium group is expected to carry a significant positive charge, while the oxygen atom of the methoxy group would have a notable negative charge. The carbon atoms in the aromatic rings will have varying charges depending on their connectivity; for instance, the carbon attached to the methoxy group will likely be more positive than the others.

Table 1: Illustrative Mulliken Atomic Charges for a Substituted Aniline Analog (Note: These are representative values for a similar molecule and not calculated values for this compound)

Atom Mulliken Charge (a.u.)
N (Amine) -0.8
C (Aromatic, attached to N) 0.2
O (Methoxy) -0.6

Global and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from Density Functional Theory (DFT), are crucial for quantifying the chemical reactivity and stability of a molecule. nih.govmdpi.com Key global descriptors include chemical hardness (η), electronegativity (χ), electron affinity (A), and ionization potential (I).

Ionization Potential (I): The energy required to remove an electron. A lower ionization potential indicates a higher tendency to donate electrons.

Electron Affinity (A): The energy released when an electron is added. A higher electron affinity suggests a greater ability to accept electrons.

Electronegativity (χ): The tendency of an atom to attract electrons. It is the average of the ionization potential and electron affinity.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. A larger energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) corresponds to greater hardness and lower reactivity. researchgate.net

For this compound, the presence of the electron-donating methoxy group and the benzyl (B1604629) group would influence these parameters. It is expected to have a relatively low ionization potential, making it a good electron donor.

Table 2: Representative Global Reactivity Descriptors for an Aniline Derivative (Note: These are typical values and not calculated for this compound)

Descriptor Value (eV)
Ionization Potential (I) 7.5
Electron Affinity (A) 0.5
Electronegativity (χ) 4.0

Thermodynamic Property Computations

Computational methods can predict various thermodynamic properties, such as entropy, heat capacity, and enthalpy. nih.gov These properties are essential for understanding the stability and behavior of a compound under different temperature and pressure conditions. For this compound, these calculations would involve determining the vibrational frequencies of the molecule, from which the thermodynamic functions can be derived using statistical mechanics. Such computations would reveal how the stability of the compound changes with temperature and can provide insights into its formation and reaction thermodynamics.

Conformational Analysis and Isomer Stability Studies

The presence of rotatable bonds in this compound, particularly around the benzyl group and the methoxy group, allows for the existence of multiple conformations. Conformational analysis aims to identify the most stable arrangement of atoms (the global minimum energy conformation) and the energy barriers between different conformations. This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its 3D structure. For this compound, computational studies would explore the potential energy surface by rotating the key dihedral angles to locate the most stable conformers. It is likely that steric hindrance between the benzyl group and the methoxy group would play a significant role in determining the preferred conformation.

Photophysical Property Predictions and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the photophysical properties of molecules, including their absorption and emission spectra. semanticscholar.org These calculations can determine the energies of electronic transitions, the corresponding oscillator strengths (which relate to the intensity of absorption), and the nature of the excited states. For this compound, TD-DFT calculations would likely predict electronic transitions in the ultraviolet (UV) region, primarily corresponding to π-π* transitions within the aromatic rings. The presence of the methoxy and benzyl substituents would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted aniline.

Computational Insights into Reaction Mechanisms and Catalysis

A thorough search of scientific databases reveals a lack of specific computational studies investigating the reaction mechanisms and catalytic processes involving this compound. Such studies, often employing methods like Density Functional Theory (DFT), are crucial for elucidating the intricate steps of chemical transformations, identifying transition states, and calculating activation energies. researchgate.netnih.gov

Computational chemistry plays a significant role in catalysis research by modeling catalyst-substrate interactions and simulating reaction pathways. catalysis.blogmdpi.comrsc.org These simulations can provide deep insights into how catalysts function and can help in the rational design of more efficient catalytic systems. mdpi.com For aniline and its derivatives, computational methods have been used to study various reactions, including chlorination and oxidation, providing a mechanistic understanding at the molecular level. researchgate.netumn.edu Despite the availability of these powerful computational tools, their application to unravel the specific reaction mechanisms or potential catalytic applications of this compound has not been reported.

Molecular Docking Studies

There are no specific molecular docking studies reported in the scientific literature for this compound. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. numberanalytics.com It is a key tool in structure-based drug design, helping to understand and predict the interaction between a small molecule (ligand) and a macromolecular target, such as a protein. researchgate.netesisresearch.org

The process involves predicting the binding mode and affinity of the ligand within the active site of a biological target. bohrium.comiaanalysis.com This information is invaluable for identifying potential drug candidates and optimizing their interactions for improved therapeutic effect. While the principles of molecular docking are widely applied in medicinal chemistry for various classes of compounds, including aniline derivatives, no such theoretical investigations have been published specifically for this compound to explore its potential binding interactions with any molecular targets.

Advanced Research Applications and Derivative Development

Role as a Key Intermediate in Organic Synthesis

In the field of organic synthesis, 3-Benzyl-4-methoxyaniline (B13163577) hydrochloride serves as a pivotal intermediate, providing a foundational scaffold for the construction of a diverse array of more complex molecules. The presence of the primary amine and the activated aromatic ring offers multiple sites for chemical modification and elaboration.

The chemical architecture of 3-Benzyl-4-methoxyaniline hydrochloride makes it an ideal starting point for synthesizing elaborate organic compounds. The aniline (B41778) functional group is a versatile handle for a multitude of chemical transformations, including acylation, alkylation, and diazotization, which allows for the introduction of new functional groups and the extension of the molecular framework. These reactions are fundamental in building molecules for various applications, including pharmaceuticals and agrochemicals. The benzyl (B1604629) and methoxy (B1213986) groups on the aromatic ring also influence the reactivity and can be modified in later synthetic steps to fine-tune the properties of the final compound. Substituted anilines are widely used in the synthesis of biologically active molecules and complex natural product analogues. researchgate.netbeilstein-journals.org

The aniline functional group is a critical component in the synthesis of numerous nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and functional materials. researchgate.net

Triazole Derivatives: Aniline derivatives are common precursors for creating triazole rings. Synthetic strategies often involve the conversion of the aniline into an azide (B81097), which can then undergo cycloaddition reactions (for example, the Huisgen cycloaddition) with alkynes to form the 1,2,3-triazole ring. Alternatively, anilines can be used to construct 1,2,4-triazole (B32235) systems through multi-step reactions involving condensation with hydrazine (B178648) derivatives and subsequent cyclization. beilstein-journals.orgmdpi.comzsmu.edu.ua Compounds incorporating N-benzyl triazole moieties have been synthesized and evaluated for various biological activities. frontiersin.orgnih.gov

Pyrrole (B145914) Derivatives: The synthesis of substituted pyrroles can be achieved through condensation reactions between a primary amine, like 3-Benzyl-4-methoxyaniline, and a 1,4-dicarbonyl compound, a method known as the Paal-Knorr synthesis. alliedacademies.org The specific substituents on the aniline precursor, such as the benzyl and methoxy groups, become integral parts of the final pyrrole structure, influencing its electronic and steric properties. Various methods have been developed for synthesizing substituted pyrroles from primary amines, highlighting the versatility of this approach. mdpi.com

Heterocyclic CompoundGeneral Synthetic Approach Involving Aniline Precursors
Triazoles Multi-step synthesis involving conversion of aniline to an azide followed by cycloaddition, or condensation with hydrazine derivatives. mdpi.comzsmu.edu.ua
Pyrroles Paal-Knorr synthesis: Condensation reaction between a primary amine (aniline derivative) and a 1,4-dicarbonyl compound. alliedacademies.org
Tetrahydroquinolines Cyclization of N-benzyl-3-anilinopropanamides derived from substituted anilines. researchgate.net

The nitrogen atom in the aniline group possesses a lone pair of electrons, making it an excellent coordination site for metal ions. This property allows for the development of specialized ligands from this compound. By modifying the structure, chemists can design ligands with specific steric and electronic properties to create metal complexes for catalysis, imaging, or sensing applications. For instance, p-Anisidine (B42471), a related methoxyaniline, is recognized as a ligand where the methoxy group acts as an electron-donating group, enhancing the electron-donating ability of the nitrogen atom. impactfactor.org The benzyl group can also be functionalized to introduce additional coordinating sites or to influence the solubility and stability of the resulting metal complex.

Applications in Materials Science Research

The derivatives of this compound are being explored for their potential in creating advanced materials, including high-performance dyes, pigments, and functional polymers.

Aniline and its derivatives are foundational to the synthetic dye industry. impactfactor.orgepa.gov The amino group of an aniline derivative like this compound can be diazotized and then coupled with an electron-rich aromatic compound (a coupling agent) to form an azo dye. The resulting azo linkage (-N=N-) is a powerful chromophore that imparts intense color.

The specific shade and properties of the dye are determined by the molecular structure of the aniline derivative and the coupling partner. The methoxy group (an auxochrome) on the aniline ring can deepen the color (a bathochromic shift) and improve the dye's affinity for fabrics. The benzyl group can also be used to modify properties such as lightfastness and solubility. N-Benzyl-4-methoxyaniline is noted as a compound used in the manufacture of dyes. biosynth.com

Dye ClassRole of Aniline DerivativeImpact of Substituents (Methoxy/Benzyl)
Azo Dyes Serves as the diazo component after conversion to a diazonium salt. impactfactor.orgThe methoxy group acts as an auxochrome, modifying color intensity and shade. The benzyl group can influence physical properties like solubility and fastness.
Polymeric Dyes Can be incorporated as a monomer into a polymer backbone that is inherently colored. acs.orgSubstituents on the aniline ring directly affect the electronic properties and thus the color of the resulting conjugated polymer.

Aniline derivatives can be polymerized or used as monomers in copolymerization to create functional polymers. Polyaniline and its derivatives are well-known conducting polymers. The incorporation of this compound into a polymer structure can impart specific properties. The methoxy and benzyl groups can enhance the solubility of the resulting polymer in organic solvents, which is a significant advantage for processing and fabrication. researchgate.net Furthermore, these substituents can influence the polymer's electronic properties, thermal stability, and morphology. Research into the polymerization of various aniline derivatives has shown that the nature of the aromatic ring substituents directly impacts the color and molecular weight of the resulting conjugated polymers. acs.org

Investigation in Medicinal and Biological Chemistry Research

The scaffold of 3-benzyl-4-methoxyaniline serves as a valuable starting point in medicinal and biological chemistry for the development of novel compounds with diverse biological activities. Research has focused on creating derivatives to explore their potential in various therapeutic areas, excluding clinical human trials, dosage, or safety profiling.

The generation of compound libraries is a cornerstone of modern drug discovery, allowing for the high-throughput screening of molecules to identify new therapeutic leads. The structure of 3-benzyl-4-methoxyaniline and its precursors, like 4-methoxyaniline, offers a versatile platform for creating such libraries. nih.gov The reactive amine group and the modifiable aromatic rings allow for a wide range of chemical transformations.

Researchers have utilized 4-methoxyaniline to synthesize libraries of Schiff bases by reacting it with various benzaldehydes. These intermediates can be further modified, for example, through reduction by sodium borohydride (B1222165) (NaBH4) to yield corresponding N-benzylanilines, which can then undergo further substitutions with acyl and tosyl chlorides. nih.govresearchgate.net This systematic approach allows for the creation of a diverse set of derivatives from a common core structure, which can then be screened for various biological activities. nih.govresearchgate.net This strategy is efficient for exploring the structure-activity relationships (SAR) within a class of compounds, helping to identify key structural features responsible for biological effects.

Derivatives of 3-benzyl-4-methoxyaniline have been investigated as inhibitors of several key enzymes implicated in metabolic and neurological diseases.

Aldose Reductase (AR): Aldose reductase is a critical enzyme in the polyol pathway, which becomes overactive during hyperglycemic conditions associated with diabetes mellitus, leading to diabetic complications. mdpi.com A study focused on the synthesis of novel N-benzyl-4-methoxyaniline derivatives demonstrated their potential as AR inhibitors. nih.gov Sixteen compounds were synthesized and tested, with several showing significant inhibitory effects. nih.gov The most potent compound exhibited an IC50 value of 2.83 μM, indicating strong inhibition. nih.govresearchgate.net Molecular docking studies were also conducted to understand the interactions between these inhibitors and the enzyme's active site. nih.gov

CompoundTarget EnzymeIC50 Value (μM)
Derivative 22Aldose Reductase2.83

Data derived from a study on novel N-Benzyl-4-Methoxyaniline derivatives. nih.gov

Acetylcholinesterase (AChE): While the broader class of aniline-containing compounds has been explored for acetylcholinesterase inhibition in the context of Alzheimer's disease, specific research focusing on derivatives directly from 3-benzyl-4-methoxyaniline is less prominent in the available literature. However, the structural motifs present in this compound are relevant to the design of AChE inhibitors.

Alpha-Glucosidase: Alpha-glucosidase inhibitors are a class of therapeutic agents that help manage type 2 diabetes by delaying carbohydrate digestion and glucose absorption. frontiersin.org Various heterocyclic compounds derived from aniline-related structures have been synthesized and shown to be potent inhibitors of α-glucosidase. nih.govresearchgate.net For instance, a series of 1,9-diazaspiro[5.5]undecane derivatives linked to a benzyl group were designed and synthesized, with some compounds demonstrating more potent inhibition than the standard drug, acarbose. researchgate.net These findings suggest that the N-benzylaniline scaffold is a promising starting point for developing novel and effective α-glucosidase inhibitors. researchgate.net

Beyond direct enzyme inhibition, derivatives of 3-benzyl-4-methoxyaniline have been developed to modulate complex biological signaling pathways.

Oct4 Activation for Spermatogenesis: The transcription factor Oct4 plays a crucial role in regulating spermatogenesis. researchgate.net A specific derivative of N-benzyl-4-methoxyaniline, identified as NBMA (N-benzyl-4-methoxy-2-(1-(4-(trifluoromethyl)phenyl)vinyl)aniline), was synthesized and studied for its effect on this process. researchgate.netresearchgate.net In a mouse model of azoospermia, NBMA was found to significantly promote spermatogenesis. researchgate.net Further investigation revealed that NBMA functions by activating the Oct4 pathway, which in turn promotes the differentiation of spermatogonial stem cells. researchgate.net This research highlights the potential for developing targeted molecules for male infertility. researchgate.net

Hedgehog Signaling Pathway: The Hedgehog (Hh) signaling pathway is essential during embryonic development and is implicated in the progression of various cancers when aberrantly activated. beilstein-journals.orgnih.gov The Smoothened (Smo) receptor is a key component of this pathway, making it an attractive target for anticancer drug development. semanticscholar.org Researchers have designed and synthesized series of compounds, such as 2-methoxybenzamide (B150088) and benzylphthalazine derivatives, that act as potent inhibitors of the Hh pathway. semanticscholar.orgrsc.orgnih.gov These inhibitors function by targeting the Smo receptor, preventing its translocation to the primary cilium and thereby blocking downstream signal transduction. semanticscholar.org One such derivative demonstrated potent Hh pathway inhibition with a nanomolar IC50 value and was effective against drug-resistant cell lines. semanticscholar.orgrsc.org

The versatile chemical nature of the N-benzylaniline scaffold has been exploited to develop analogues with potential antimicrobial and anticancer properties.

Anticancer Potential: Derivatives of aniline are recognized for their potential biological activities, including anticancer properties. ontosight.ai Research into new benzopyrone derivatives, including Schiff's like compounds synthesized from related precursors, has shown promising results. nih.govnih.gov These compounds were evaluated by the National Cancer Institute (NCI) against a panel of 60 human cancer cell lines. nih.govscienceopen.com Several derivatives exhibited significant growth inhibition, particularly against cell lines from leukemia, non-small cell lung cancer, CNS cancer, and breast cancer subpanels. nih.govnih.govscienceopen.com

Antimicrobial Potential: The search for new antimicrobial agents is critical in an era of growing antibiotic resistance. Aniline derivatives have been investigated for these properties. ontosight.ai Studies on N-(benzyl)-thieno[2,3-d]pyrimidine-6-carboxamides, which share the N-benzylamide feature, showed good activity against Gram-positive bacteria such as S. aureus and B. subtilis. nuph.edu.ua Other research has demonstrated that synthetic benzyl bromides and related chalcones can possess strong antibacterial and antifungal properties. nih.gov Quinoxaline derivatives with methoxy and aniline groups have also been synthesized and have shown considerable antibacterial and antifungal activity. nih.gov These findings underscore the potential of using the 3-benzyl-4-methoxyaniline core to generate novel antimicrobial candidates. mdpi.comchemrj.org

Patent Landscape of Synthesis and Applications Related to this compound and its Analogues

The patent landscape for this compound and its analogues reflects its importance as both a chemical intermediate and a scaffold for developing active compounds. Patents in this area can be broadly categorized into those covering synthesis methods and those protecting specific applications of its derivatives.

Synthesis Patents: A significant portion of the patent activity revolves around efficient and scalable methods for producing the core aniline structure. For example, patent CN102675133A describes a one-step synthesis method for p-methoxyaniline compounds from nitrobenzene (B124822) raw materials through hydrogenation and transposition, highlighting the industrial interest in producing key precursors cheaply and efficiently. google.com Another patent, CN105753731A, details a preparation method for 3-amino-4-methoxybenzanilide, an important dyestuff intermediate, which involves multi-step synthesis including condensation and reduction steps. google.com These patents focus on optimizing reaction conditions, improving yield, and facilitating industrial-scale production of methoxyaniline derivatives.

Application Patents: Patents have also been granted for specific applications of compounds derived from or related to the 3-benzyl-4-methoxyaniline structure. For instance, patent EP0013143A2 covers a class of substituted anilinopyrimidines and their use as herbicides, demonstrating the utility of aniline derivatives in agrochemistry. google.com In the pharmaceutical space, patents often cover novel derivatives and their use in treating specific diseases. While a patent for this compound itself might be for its role as an intermediate, subsequent patents protect the final, more complex molecules. An example is a patent for an improved process for preparing (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine, a key intermediate for other pharmaceutical agents, which involves steps like N-acylation, quaternization with benzyl chloride, and reductive amination. justia.com The PubChem database also lists several patents associated with the N-benzyl-4-methoxyaniline structure, indicating its relevance in various filed inventions. nih.gov

Conclusion and Future Research Directions

Summary of Key Academic Contributions to the Understanding of 3-Benzyl-4-methoxyaniline (B13163577) Hydrochloride

Key academic contributions relevant to this compound can be inferred from studies on:

Synthesis of Substituted Anilines: A variety of methods have been developed for the synthesis of substituted anilines, including gold-catalyzed three-component reactions and palladium-catalyzed reactions from cyclohexanones. rsc.orgbohrium.comacs.org These methodologies provide versatile routes to access a diverse range of aniline (B41778) derivatives.

N-Alkylation of Anilines: The formation of the N-benzyl group is a crucial synthetic step. Research into the N-alkylation of anilines with alcohols, catalyzed by transition metals like iridium, has provided mechanistic insights into this transformation. acs.org Studies have also explored N-alkylation in ionic liquids to improve selectivity and reduce over-alkylation. psu.edu

Medicinal Chemistry of Aniline Derivatives: Anilines are a common motif in drug discovery. cresset-group.com However, they can sometimes be associated with metabolic instability or toxicity. nih.gov Research focuses on modifying aniline structures to enhance their pharmacological properties and safety profiles. cresset-group.comnih.gov

While direct studies are sparse, the foundational knowledge from these related areas provides a strong basis for understanding the chemical behavior and potential of 3-Benzyl-4-methoxyaniline hydrochloride.

Unexplored Research Avenues and Challenges in Derivative Chemistry

The limited specific research on this compound presents numerous unexplored avenues and challenges in its derivative chemistry. A primary challenge is the lack of a systematic exploration of its reactivity and the influence of the benzyl (B1604629) and methoxy (B1213986) substituents on the aniline core.

Unexplored Research Avenues:

Systematic Derivative Synthesis: A comprehensive library of derivatives has not been reported. Exploration of substitutions on both the benzyl and the aniline rings could lead to novel compounds with interesting properties.

Biological Activity Screening: The potential biological activities of this compound and its derivatives remain largely untested. Given that aniline derivatives can exhibit a range of biological effects, including antimicrobial and anticancer properties, this is a significant area for future research. ontosight.ai

Coordination Chemistry: The aniline nitrogen can act as a ligand for metal complexes. The coordination chemistry of 3-Benzyl-4-methoxyaniline and its derivatives is an unexplored field that could lead to new catalysts or materials. iucr.org

Challenges in Derivative Chemistry:

Regioselectivity: Controlling the position of further substitution on the aromatic rings can be a challenge, requiring careful selection of reaction conditions and directing groups.

Selectivity in N-Functionalization: Preventing over-alkylation or other side reactions at the nitrogen atom is a common challenge in aniline chemistry. psu.edu

Scalability of Synthesis: Developing efficient and scalable synthetic routes for derivatives is crucial for their potential application. prepchem.com

Potential for Novel Derivative Design and Targeted Synthesis

The structure of this compound offers significant potential for the design and targeted synthesis of novel derivatives with tailored properties. The presence of multiple functionalization points—the aromatic rings, the amino group, and the benzylic position—allows for a high degree of structural diversity.

Strategies for Novel Derivative Design:

Isosteric Replacement: To mitigate potential metabolic liabilities associated with the aniline moiety, isosteric replacement strategies could be employed. nih.govacs.org Replacing the aniline ring with other bioisosteres could lead to compounds with improved pharmacokinetic profiles.

Pharmacophore Hybridization: The benzyl and methoxy-aniline moieties can be considered as pharmacophores. Hybridizing these with other known active fragments could lead to the development of new drug candidates.

Polymer Functionalization: The amino group provides a handle for incorporating this molecule into polymer chains, potentially leading to new materials with interesting optical or electronic properties.

Targeted Synthesis Approaches:

Modern Catalytic Methods: Advanced catalytic methods, such as those employing gold or palladium catalysts, can be used for the efficient and selective synthesis of derivatives. rsc.orgresearchgate.net

Photoredox Catalysis: This emerging field offers mild and efficient conditions for a variety of organic transformations and could be applied to the synthesis of novel derivatives. thieme-connect.com

Flow Chemistry: For improved control over reaction parameters and scalability, flow chemistry approaches could be developed for the synthesis of targeted derivatives.

Advancements in Mechanistic Understanding and Computational Modeling

While specific mechanistic studies on this compound are lacking, advancements in the understanding of related reactions and the application of computational modeling provide valuable insights.

Mechanistic Insights from Related Systems:

N-Alkylation Mechanisms: Detailed mechanistic studies on the iridium-catalyzed N-alkylation of anilines with alcohols have elucidated the catalytic cycle, identifying the rate-determining step. acs.org These findings can be extrapolated to understand the formation of the N-benzyl bond in the target molecule.

Aniline-Catalyzed Reactions: The role of aniline as a catalyst in certain reactions, such as halogenations, has been investigated through DFT calculations, revealing the importance of protonation and the formation of reactive intermediates. researchgate.net

Potential of Computational Modeling:

Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to predict the reactivity of different positions on the molecule, guiding the design of synthetic strategies for derivatives.

Simulating Spectroscopic Properties: Computational methods can predict spectroscopic data (e.g., NMR, IR), which can aid in the characterization of newly synthesized compounds.

Docking Studies: If a biological target is identified, molecular docking simulations can be used to predict the binding mode of this compound and its derivatives, guiding the design of more potent inhibitors.

Broader Impact on Synthetic Organic Chemistry and Materials Science

The study of this compound and its derivatives has the potential to contribute to the broader fields of synthetic organic chemistry and materials science.

Impact on Synthetic Organic Chemistry:

Development of New Synthetic Methods: The pursuit of efficient syntheses for this compound and its derivatives can drive the development of new catalytic systems and reaction methodologies for the formation of C-N and C-C bonds. nih.govresearchgate.net

Understanding Structure-Activity Relationships: A systematic study of the properties of a library of derivatives can contribute to a deeper understanding of structure-activity and structure-property relationships in substituted anilines.

Impact on Materials Science:

Novel Organic Materials: As a building block, this compound could be incorporated into larger molecular architectures to create novel organic materials with applications in electronics (e.g., organic light-emitting diodes) or as sensors.

Functional Polymers: Polymerization of derivatives could lead to functional polymers with tailored thermal, mechanical, or optical properties.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3-Benzyl-4-methoxyaniline hydrochloride, and what yield can be expected?

  • Methodology : A common approach involves acid hydrolysis of a precursor nitrone compound (e.g., 4-methoxyphenylnitrine) using concentrated hydrochloric acid under controlled conditions (e.g., 72°C for 4 hours). Post-reaction, the product is precipitated by mixing with ethyl acetate and petroleum ether .
  • Yield Consideration : Yields for structurally similar compounds (e.g., 3-Chloro-4-Methoxyaniline Hydrochloride) are reported at ~38.5%, suggesting optimization of stoichiometry, reaction time, or purification steps (e.g., recrystallization) may improve efficiency .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC : Use reverse-phase HPLC with a C18 column to assess purity (e.g., 98% as per similar compounds in ).
  • NMR Spectroscopy : Confirm the benzyl and methoxy substituents via 1H^1H- and 13C^{13}C-NMR (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the 6.5–7.5 ppm range).
  • Mass Spectrometry (MS) : Validate molecular weight (213.28 g/mol for the free base; 249.74 g/mol for the hydrochloride) using ESI-MS .

Q. What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact, which may cause inflammation or severe irritation .
  • Ventilation : Use a fume hood to prevent inhalation of dust or vapors, which can irritate the respiratory tract .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), seal in a container, and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

  • Variables to Test :

  • Acid Concentration : Varying HCl molarity (e.g., 3–6 equivalents) to balance reaction rate and by-product formation.
  • Temperature : Explore temperatures between 60–80°C to minimize decomposition.
  • Solvent System : Test polar aprotic solvents (e.g., THF, DMF) for solubility and reaction efficiency .
    • Monitoring Tools : Use TLC or in-situ IR spectroscopy to track reaction progress and identify intermediates.

Q. What strategies are effective for resolving contradictions in reported analytical data (e.g., melting point discrepancies)?

  • Root Causes : Impurities (e.g., unreacted starting material), polymorphic forms, or hygroscopicity.
  • Solutions :

  • Recrystallization : Purify using ethanol/water mixtures to isolate a single crystalline form.
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and its impact on melting point measurements.
  • Cross-Validation : Compare results with multiple techniques (e.g., DSC for melting behavior) .

Q. How does the hydrochloride salt form influence the compound’s stability and solubility in biological assays?

  • Stability : The hydrochloride salt is typically more stable than the free base under ambient conditions but may degrade in humid environments. Store desiccated at -20°C .
  • Solubility : The salt form enhances aqueous solubility, making it suitable for in vitro assays (e.g., enzyme inhibition studies). Pre-solubilize in DMSO (≤1% v/v) for cell-based experiments .

Q. What are the common impurities in synthesized this compound, and how can they be identified?

  • Potential Impurities :

  • Unreacted Benzyl Precursors : Detect via GC-MS or HPLC retention time comparison.
  • Oxidation By-Products : Use LC-MS to identify nitro or hydroxylated derivatives.
    • Mitigation : Employ gradient elution in HPLC with UV detection (λ = 254 nm) for precise impurity profiling .

Methodological Considerations

Q. What experimental designs are recommended for studying the compound’s reactivity in cross-coupling reactions?

  • Palladium-Catalyzed Coupling : Test Buchwald-Hartwig amination or Suzuki-Miyaura reactions using aryl halides. Optimize ligand systems (e.g., XPhos) and bases (e.g., Cs2_2CO3_3) in anhydrous toluene .
  • Monitoring : Use 1H^1H-NMR to track coupling efficiency and identify side products (e.g., homocoupling).

Q. How can researchers validate the compound’s role as an intermediate in pharmaceutical synthesis?

  • Case Study : Analogous compounds (e.g., diaryltriazoles) are synthesized via coupling reactions for antimicrobial testing. Follow similar protocols with this compound as a building block .
  • Biological Testing : Partner with pharmacology labs to assess derived compounds in enzyme inhibition or cytotoxicity assays.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.